1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(2-Azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an azidoethyl group, an iodine atom, a methyl group, and a trifluoromethyl group
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds . Pyrazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Pharmacokinetics
The compound contains an azide group, which could potentially be metabolized in the body to produce nitrogen gas . The presence of the trifluoromethyl group might also influence the compound’s pharmacokinetic properties, as trifluoromethylated compounds are often more lipophilic and thus may have better membrane permeability .
Action environment
Environmental factors such as pH and temperature could influence the compound’s stability and activity. For example, azide groups can be unstable and potentially explosive under certain conditions .
Preparation Methods
The synthesis of 1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones.
Introduction of the Azidoethyl Group: The azidoethyl group can be introduced via nucleophilic substitution reactions using azidoethyl halides.
Methylation and Trifluoromethylation: The methyl and trifluoromethyl groups can be introduced through alkylation and trifluoromethylation reactions, respectively.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation Reactions: The iodine atom can be involved in oxidation reactions, potentially forming iodinated derivatives.
Common reagents used in these reactions include reducing agents (e.g., hydrogen gas, palladium catalysts), nucleophiles (e.g., amines, alcohols), and oxidizing agents (e.g., peroxides, halogens).
Scientific Research Applications
1-(2-Azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocyclic compounds.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with specific biological activities.
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for various applications in biotechnology and molecular biology.
Comparison with Similar Compounds
1-(2-Azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other azidoethyl-substituted heterocycles, such as:
1-(2-Azidoethyl)-4-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and applications.
1-(2-Azidoethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, which may influence its steric and electronic properties.
1-(2-Azidoethyl)-4-iodo-5-methyl-1H-pyrazole: Lacks the trifluoromethyl group, which may alter its chemical stability and biological activity.
The presence of the iodine, methyl, and trifluoromethyl groups in this compound makes it unique, potentially enhancing its reactivity and broadening its range of applications.
Properties
IUPAC Name |
1-(2-azidoethyl)-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3IN5/c1-4-5(11)6(7(8,9)10)14-16(4)3-2-13-15-12/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJHPGSFOBHTQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN=[N+]=[N-])C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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